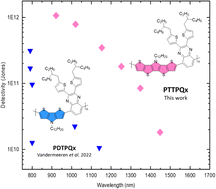A tetrathienopyrrole-based ladder-type donor polymer for high-performance organic near-infrared cavity detectors†
Materials Horizons Pub Date: 2023-09-22 DOI: 10.1039/D3MH01010D
Abstract
Organic semiconductors can afford detection at wavelengths beyond commercial silicon photodetectors. However, for each targeted near-infrared wavelength range, this requires individually optimized materials, which adds to the complexity and costs. Moreover, finding molecules with strong absorption beyond 1 μm that perform well in organic photodetectors remains a challenge. In microcavity devices, the detection window can be extended to wavelengths inaccessible for silicon without the need for new materials by adopting an intelligent design. Previous work has demonstrated the applicability of a dithienopyrrole-based donor polymer (PDTPQx) in such a cavity photodetector device, with a photoresponse up to 1200 nm. In this work, the π-conjugated backbone of the polymer is extended, affording higher hole mobility and better donor:acceptor intermixing. This leads to enhanced peak external quantum efficiencies up to 1450 nm. The (thermal noise limited) detectivities achieved with the PTTPQx polymer (1.07 × 1012 to 1.82 × 1010 Jones) are among the very best in the 900–1400 nm wavelength regime.


Recommended Literature
- [1] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [2] Organizing multivalency in carbohydrate recognition
- [3] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [4] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [5] Inside front cover
- [6] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [7] Ordered interfaces for dual easy axes in liquid crystals
- [8] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [9] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [10] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)

Journal Name:Materials Horizons
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 162758-94-3
-
CAS no.: 16200-52-5









